molecular formula C8H14N2O B12871587 (S)-N-Allylpyrrolidine-2-carboxamide

(S)-N-Allylpyrrolidine-2-carboxamide

Katalognummer: B12871587
Molekulargewicht: 154.21 g/mol
InChI-Schlüssel: GZISHWNZSCLKLM-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-N-Allylpyrrolidine-2-carboxamide is a chiral compound with a pyrrolidine ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the allyl group and the carboxamide functionality makes it a versatile intermediate in the synthesis of more complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-Allylpyrrolidine-2-carboxamide typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the chiral pyrrolidine ring. This can be achieved through various methods, including asymmetric synthesis or chiral pool synthesis.

    Amidation: The final step involves the formation of the carboxamide group. This can be achieved by reacting the allylated pyrrolidine with an appropriate amine or ammonia under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: (S)-N-Allylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products:

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Amines.

    Substitution: Allyl-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

(S)-N-Allylpyrrolidine-2-carboxamide has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Industry: It can be used in the production of fine chemicals and as a precursor for various industrial processes.

Wirkmechanismus

The mechanism of action of (S)-N-Allylpyrrolidine-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the allyl group allows for potential interactions with nucleophilic sites, while the carboxamide group can form hydrogen bonds with target molecules.

Vergleich Mit ähnlichen Verbindungen

    ®-N-Allylpyrrolidine-2-carboxamide: The enantiomer of (S)-N-Allylpyrrolidine-2-carboxamide, which may have different biological activities.

    N-Allylpyrrolidine-2-carboxylic acid: Lacks the amide functionality but shares the pyrrolidine and allyl groups.

    N-Allylpyrrolidine-2-carboxylate esters: Ester derivatives that can be hydrolyzed to form the carboxamide.

Uniqueness: this compound is unique due to its specific chiral configuration and the presence of both the allyl and carboxamide groups. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research fields.

Eigenschaften

Molekularformel

C8H14N2O

Molekulargewicht

154.21 g/mol

IUPAC-Name

(2S)-N-prop-2-enylpyrrolidine-2-carboxamide

InChI

InChI=1S/C8H14N2O/c1-2-5-10-8(11)7-4-3-6-9-7/h2,7,9H,1,3-6H2,(H,10,11)/t7-/m0/s1

InChI-Schlüssel

GZISHWNZSCLKLM-ZETCQYMHSA-N

Isomerische SMILES

C=CCNC(=O)[C@@H]1CCCN1

Kanonische SMILES

C=CCNC(=O)C1CCCN1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.